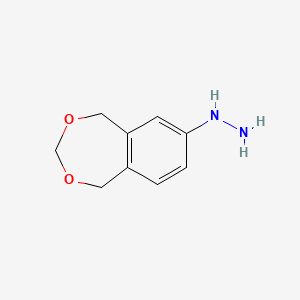

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine

Description

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine is a heterocyclic compound featuring a benzodioxepin core fused with a hydrazine group at the 7-position. The benzodioxepin scaffold consists of a seven-membered ring containing two oxygen atoms at positions 2 and 4, fused to a benzene ring. The hydrazine (-NH-NH₂) substituent introduces nucleophilic and redox-active properties, making this compound a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

1,5-dihydro-2,4-benzodioxepin-7-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9-2-1-7-4-12-6-13-5-8(7)3-9/h1-3,11H,4-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNORRSRIJVURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(COCO1)C=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor to form the benzodioxepin ring, followed by the introduction of the hydrazine group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of hydrazine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine has the chemical formula and is classified under the category of hydrazines. The compound features a unique benzodioxepin structure that contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Some studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This makes it a candidate for further investigation as a chemotherapeutic agent.

3. Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound. It has been suggested that the compound may inhibit the aggregation of tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's. This property positions it as a potential therapeutic agent for tauopathies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity. Structure-activity relationship (SAR) studies are crucial in identifying which modifications lead to improved efficacy against specific targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by Gençer et al. synthesized new derivatives based on the benzodioxepin structure and evaluated their antimicrobial activity against several bacterial strains. The results indicated that specific modifications significantly enhanced their potency compared to standard antibiotics like vancomycin .

Case Study: Neuroprotective Potential

In another study focusing on neurodegenerative diseases, researchers explored the effects of this compound on tau protein aggregation. The findings suggested that certain derivatives could effectively reduce tau aggregation in vitro, indicating potential for treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Core Heterocyclic Systems

- 1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine : Contains a seven-membered benzodioxepin ring (two oxygen atoms) with a hydrazine substituent.

- 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethyl)piperazine hydrochloride : Benzodioxepin core with a piperazine side chain, enhancing basicity and solubility .

- 2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine: A benzodiazepine (two nitrogen atoms in a seven-membered ring) with an acetylated hydrazine group, known for anxiolytic activity .

Substituent Analysis

Physicochemical Properties

Spectral Data

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

1,5-Dihydro-2,4-benzodioxepin-7-ylhydrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2 and a molecular weight of 216.67 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways that are crucial for cellular function.

- Receptor Binding : It can bind to receptors involved in neurotransmission and other signaling pathways, potentially affecting physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 10 μg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Cytotoxicity

Cytotoxic studies have revealed that this compound exhibits selective toxicity towards cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 25 μM, indicating moderate cytotoxicity.

- MCF-7 Cells : Higher selectivity was noted with an IC50 value of 15 μM.

This selectivity suggests its potential as a lead compound for anticancer drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects against multi-drug resistant strains. Results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics .

- Cytotoxicity Assessment : Another research effort investigated its cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells .

- Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.